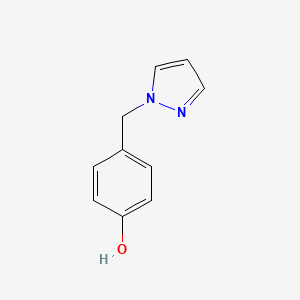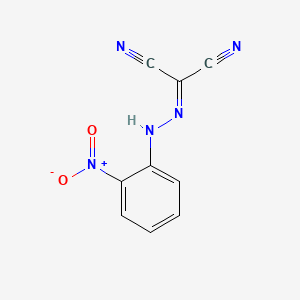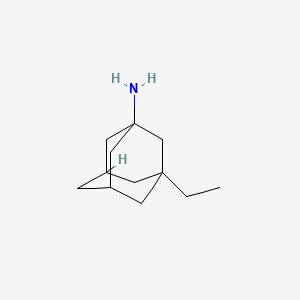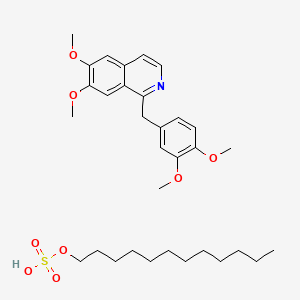
4-(pyrazol-1-ylmethyl)phenol
Vue d'ensemble
Description
4-(pyrazol-1-ylmethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Hydroxybenzyl)pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Use in Synthesis and Functionalization : The compound has been studied in the context of synthesizing and functionalizing pyrazole derivatives. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides via regioselective metalation, leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles, including compounds similar to 1-(4-Hydroxybenzyl)pyrazole (Paulson et al., 2002).
Interaction with Dopamine Beta-Mono-Oxygenase : Sirimanne et al. (1987) investigated the interaction of 1-(4-Hydroxybenzyl)pyrazole with dopamine beta-mono-oxygenase (DBM), finding that it acts as a potent inhibitor of this enzyme, though not as a substrate. This suggests potential applications in studying and potentially manipulating dopamine pathways (Sirimanne et al., 1987).
Bioluminescence Research : The compound has been implicated in the study of bioluminescence. Inoue et al. (1975) isolated a related compound, 2-(p-Hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, from the squid Watasenia scintillans, considering it a precursor to luciferin or photoprotein (Inoue et al., 1975).
Antioxidant and Radical Scavenging Abilities : Research by Li and Liu (2012) on derivatives of pyrazole, including compounds structurally similar to 1-(4-Hydroxybenzyl)pyrazole, highlighted their potential as antioxidants capable of scavenging radicals and protecting DNA (Li & Liu, 2012).
Cytotoxic Activity in Cancer Research : Cuadro et al. (1985) studied binuclear pyrazoles, including derivatives similar to 1-(4-Hydroxybenzyl)pyrazole, and found that they possess significant cytotoxic activity, suggesting potential applications in cancer research (Cuadro et al., 1985).
Safety and Hazards
Orientations Futures
Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .
Mécanisme D'action
Target of Action
1-(4-Hydroxybenzyl)pyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of physiological and pharmacological activities
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities
Action Environment
Environmental factors can significantly influence the action of chemical compounds
Analyse Biochimique
Biochemical Properties
1-(4-Hydroxybenzyl)pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38MAPK) . These interactions suggest that 1-(4-Hydroxybenzyl)pyrazole may have anti-inflammatory properties. Additionally, it binds to specific receptors, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of 1-(4-Hydroxybenzyl)pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving HeLa and C6 cell lines, 1-(4-Hydroxybenzyl)pyrazole exhibited antiproliferative activity . This compound also affects the expression of genes involved in inflammation, such as COX-2 and TNF-α, thereby modulating the inflammatory response . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species (ROS).
Molecular Mechanism
At the molecular level, 1-(4-Hydroxybenzyl)pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 1-(4-Hydroxybenzyl)pyrazole modulates gene expression by interacting with transcription factors and influencing their activity. This results in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Hydroxybenzyl)pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to 1-(4-Hydroxybenzyl)pyrazole can result in sustained anti-inflammatory effects and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxybenzyl)pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-(4-Hydroxybenzyl)pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxybenzyl)pyrazole within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(4-Hydroxybenzyl)pyrazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1-(4-Hydroxybenzyl)pyrazole plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 1-(4-Hydroxybenzyl)pyrazole can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
4-(pyrazol-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230151 | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80200-09-5 | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxybenzyl)pyrazole interact with dopamine β-mono-oxygenase?
A1: The research paper identifies 1-(4-Hydroxybenzyl)pyrazole as a potent inhibitor of DBM, rather than a substrate. [] While the exact mechanism of inhibition isn't detailed in this paper, it suggests that replacing the imidazole moiety of the substrate analogue 1-(4-Hydroxybenzyl)imidazole with a pyrazole ring results in the loss of substrate activity and a gain of inhibitory activity. This finding suggests that the pyrazole structure might interfere with the enzyme's active site, preventing the binding and conversion of the natural substrate.
Q2: What is the significance of discovering a heterocyclic inhibitor for dopamine β-mono-oxygenase?
A2: This study is significant because it represents the first report of a heterocyclic compound acting as either a substrate or an inhibitor for DBM. [] This discovery opens avenues for designing entirely new classes of DBM inhibitors, potentially leading to novel therapeutic agents for conditions where DBM activity is implicated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















